molecular formula C10H14ClNO3 B2736189 Methyl 4-amino-3-ethoxybenzoate hydrochloride CAS No. 2095410-58-3

Methyl 4-amino-3-ethoxybenzoate hydrochloride

Cat. No.: B2736189
CAS No.: 2095410-58-3
M. Wt: 231.68
InChI Key: DRCIOHKUCIIIOW-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-ethoxybenzoate hydrochloride is an organic compound with the molecular formula C10H14ClNO3. It is a hydrochloride salt form of methyl 4-amino-3-ethoxybenzoate, which is a derivative of benzoic acid. This compound is known for its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-ethoxybenzoate hydrochloride typically involves the esterification of 4-amino-3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-ethoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-ethoxybenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-ethoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.

    Methyl 4-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 4-amino-3-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

Methyl 4-amino-3-ethoxybenzoate hydrochloride is unique due to its specific ethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 4-amino-3-ethoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11;/h4-6H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCIOHKUCIIIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912839-50-0
Record name methyl 4-amino-3-ethoxybenzoate hydrochloride
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